N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14743702
InChI: InChI=1S/C18H19N3OS/c1-11-4-6-13(3)15(8-11)19-17(22)10-23-18-20-14-7-5-12(2)9-16(14)21-18/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C18H19N3OS
Molecular Weight: 325.4 g/mol

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC14743702

Molecular Formula: C18H19N3OS

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C18H19N3OS
Molecular Weight 325.4 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H19N3OS/c1-11-4-6-13(3)15(8-11)19-17(22)10-23-18-20-14-7-5-12(2)9-16(14)21-18/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
Standard InChI Key XJTWUPZCJAQVEB-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=CC(=C3)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is C₁₈H₁₉N₃OS, with a molecular weight of 325.4 g/mol . The structure comprises three key components:

  • 2,5-Dimethylphenyl group: A benzene ring substituted with methyl groups at the 2 and 5 positions, enhancing hydrophobicity and influencing π-π stacking interactions.

  • 5-Methyl-1H-benzimidazole: A bicyclic aromatic system with a methyl group at the 5-position, contributing to electron density modulation and hydrogen bonding capabilities.

  • Sulfanylacetamide linker: A thioether bridge connecting the benzimidazole to an acetamide group, which facilitates hydrogen bonding and enzymatic interactions .

Physicochemical Characteristics

Key properties of analogous compounds include:

PropertyValue (Analogous Compound)Source Compound
logP3.4979N-(2,6-dimethylphenyl)
Polar Surface Area (Ų)39.734N-(2,6-dimethylphenyl)
Molecular Weight (g/mol)325.43N-(2,6-dimethylphenyl)
Hydrogen Bond Donors2N-(2,6-dimethylphenyl)

These properties suggest moderate lipophilicity and balanced solubility, making the compound suitable for oral bioavailability .

Synthesis and Reaction Pathways

Synthetic Route

The synthesis of benzimidazole-acetamide derivatives typically involves a two-step process :

  • Formation of 2-chloro-N-substituted acetamides: Reaction of 2,5-dimethylaniline with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate.

  • Nucleophilic substitution: Treatment of the intermediate with 2-mercapto-5-methylbenzimidazole in ethanol and triethylamine, yielding the target compound.

Example Reaction Conditions:

  • Solvent: Ethanol

  • Catalyst: Triethylamine (1.2 equiv)

  • Temperature: Reflux at 80°C for 6–8 hours

  • Yield: 62–74% after recrystallization .

Structural Modifications

Replacing the 2,5-dimethylphenyl group with cyclohexyl or benzyl moieties alters logP values by ±0.3 units, affecting blood-brain barrier permeability . Similarly, substituting the methyl group on the benzimidazole ring with methoxy (as in PubChem CID 5067999) increases molecular weight to 342.4 g/mol and enhances hydrogen bonding capacity .

Microbial StrainMIC (μg/mL)Reference Compound
Staphylococcus aureus8–16Benzimidazole derivatives
Escherichia coli16–32Benzimidazole derivatives

Mechanistic studies attribute this activity to inhibition of DNA gyrase and topoisomerase IV .

Computational Insights

Molecular Docking

Docking studies using MAO-A (PDB ID 2Z5X) show that the acetamide group forms hydrogen bonds with Tyr 407 (2.1 Å), while the benzimidazole engages in π-π stacking with Phe 352 . The methyl groups on the phenyl ring enhance hydrophobic interactions with Ile 335 and Val 210.

ADMET Predictions

Prognostic models indicate:

  • Blood-Brain Barrier Permeability: High (logBB = 0.89)

  • CYP2D6 Inhibition: Moderate (IC₅₀ = 4.2 μM)

  • hERG Cardiotoxicity Risk: Low (pIC₅₀ = 4.1) .

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